

# chemical properties of anhydrous calcium iodate

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## Compound of Interest

Compound Name: Calcium iodate

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An In-depth Technical Guide to the Chemical Properties of Anhydrous **Calcium Iodate**

For Researchers, Scientists, and Drug Development Professionals

Anhydrous **calcium iodate**,  $\text{Ca}(\text{IO}_3)_2$ , is an inorganic compound of significant interest due to its role as a stable source of iodine. It is a white, crystalline solid that occurs naturally as the mineral lautarite.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core chemical and physical properties of anhydrous **calcium iodate**, detailed experimental protocols for its synthesis and analysis, and visual workflows to aid in laboratory applications.

## Core Chemical and Physical Properties

Anhydrous **calcium iodate** is valued for its stability, particularly in comparison to other iodine sources like potassium iodide, making it suitable for applications requiring long shelf life and resistance to heat and humidity.<sup>[3]</sup> It is an oxidizing agent and should be handled with care, avoiding contact with combustible materials and reducing agents.<sup>[4][5]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative properties of anhydrous **calcium iodate**, compiled from various technical sources.

Property	Value	Citations
Chemical Formula	$\text{Ca}(\text{IO}_3)_2$	[6][7]
Molecular Weight	389.88 g/mol	[1][6][8][9]
Appearance	White to off-white or yellowish crystalline powder; odorless.	[6][8][10]
Density	~4.52 g/cm <sup>3</sup>	[2][8][11]
Melting Point	Decomposes at approximately 540 °C.	[1][2][8]
Crystal Structure	Monoclinic	[1][12][13]
Iodine Content	~63.5 - 65% by weight	[3][9][14]
Solubility in Water	Slightly soluble. Solubility increases with temperature: • 0.09 g/100 mL at 0 °C • 0.24 g/100 mL at 20 °C • 0.38 g/100 mL at 30 °C • 0.52 g/100 mL at 40 °C • 0.65 g/100 mL at 60 °C • 0.67 g/100 mL at 90 °C	[1][2][4]
Solubility in other Solvents	Soluble in nitric acid; insoluble in ethanol.	[1][10]

## Experimental Protocols

Detailed methodologies for the laboratory-scale synthesis and quantitative analysis of anhydrous **calcium iodate** are provided below. These protocols are designed to be clear and reproducible for researchers.

### Synthesis of Anhydrous Calcium Iodate via Precipitation

This protocol describes the synthesis of **calcium iodate** by the reaction of aqueous solutions of calcium nitrate and potassium iodate.[3][8][9] The anhydrous form is obtained by subsequent drying.

#### Materials:

- Calcium nitrate tetrahydrate ( $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ )
- Potassium iodate ( $\text{KIO}_3$ )
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper
- Drying oven

#### Methodology:

- Prepare Reactant Solutions:
  - Prepare a 1 M solution of calcium nitrate by dissolving the appropriate amount of  $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$  in deionized water.
  - Prepare a 0.2 M solution of potassium iodate by dissolving  $\text{KIO}_3$  in deionized water.
- Precipitation:
  - In a beaker, place 20 mL of the 1 M calcium nitrate solution.
  - While stirring continuously with a magnetic stirrer, slowly add 50 mL of the 0.2 M potassium iodate solution.
  - A white precipitate of **calcium iodate** will form immediately.
  - Continue stirring the mixture for approximately 5-10 minutes to ensure the reaction is complete.<sup>[8]</sup>

- Isolation and Purification:
  - Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.
  - Wash the collected precipitate with several portions of deionized water to remove any soluble impurities, such as potassium nitrate.[8]
- Drying:
  - Carefully transfer the washed precipitate to a watch glass or drying dish.
  - Dry the solid in an oven at 110 °C until a constant weight is achieved. This will yield anhydrous **calcium iodate**. [1]

## Quantitative Analysis by Iodometric Titration

This protocol details the determination of the purity of a **calcium iodate** sample using iodometric titration with a standardized sodium thiosulfate solution. [1][15]

Materials:

- Anhydrous **calcium iodate** sample
- Potassium iodide (KI), solid
- Standardized sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (e.g., 0.1 M)
- Hydrochloric acid (HCl), 2 M [8] or Perchloric acid ( $\text{HClO}_4$ ), 70% [1]
- Starch indicator solution (0.2% - 1%)
- Deionized water
- Analytical balance
- 250 mL Erlenmeyer flasks
- Pipettes and burette

- Volumetric flask (250 mL)

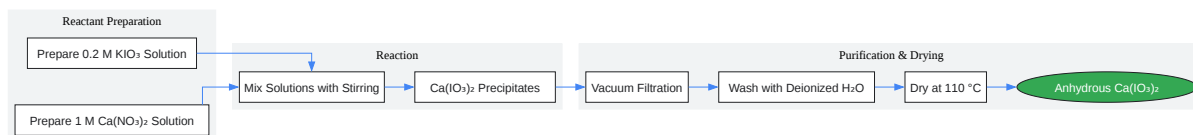
#### Methodology:

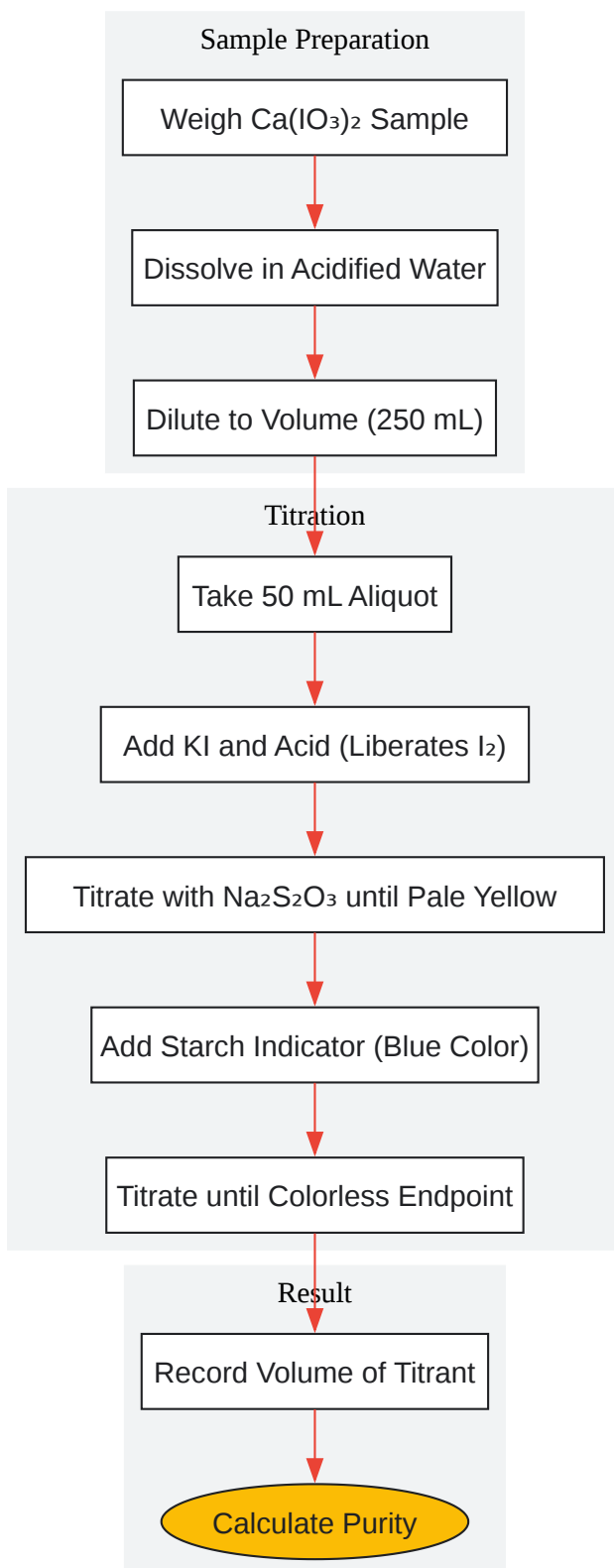
- Sample Preparation:
  - Accurately weigh approximately 0.6 g of the anhydrous **calcium iodate** sample.[\[1\]](#)
  - Quantitatively transfer the sample to a 250 mL volumetric flask.
  - Dissolve the sample in a mixture of 10 mL of 70% perchloric acid and 10 mL of deionized water.[\[1\]](#) If necessary, gently heat the solution to aid dissolution.
  - Once dissolved and cooled to room temperature, dilute the solution to the 250.0 mL mark with deionized water and mix thoroughly.
- Titration Procedure:
  - Pipette a 50.0 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.[\[1\]](#)
  - Add approximately 1-2 g of solid potassium iodide (KI) and 10 mL of 1.0 M HCl to the flask.[\[15\]](#) Swirl to dissolve the KI. The solution will turn a yellow-brown color due to the formation of iodine (I<sub>2</sub>). Reaction:  $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$
  - Allow the reaction to proceed in a stoppered flask for about 5 minutes.[\[1\]](#)
- Titration and Endpoint Determination:
  - Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine has nearly disappeared, leaving a pale straw color.[\[8\]](#)[\[15\]](#) Reaction:  $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$
  - Add 2-5 mL of starch indicator solution. The solution will turn a deep blue-black color.[\[15\]](#)
  - Continue the titration carefully, adding the thiosulfate solution dropwise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[\[8\]](#)

- Record the volume of sodium thiosulfate solution used.
- Repeat the titration with additional aliquots of the sample solution to ensure precision.

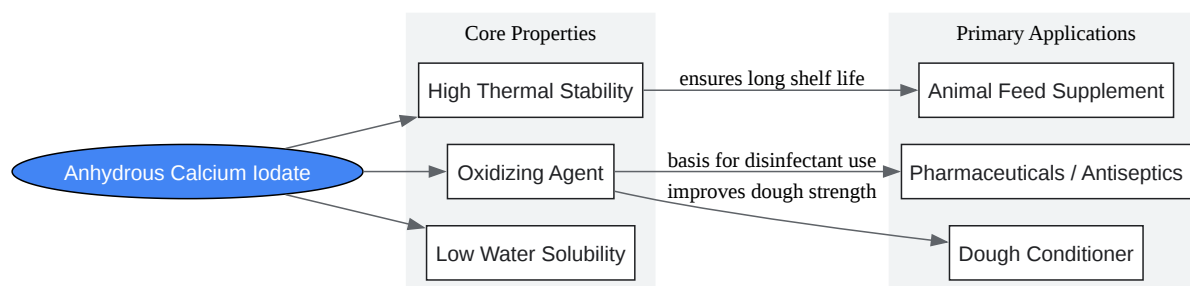
## Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships related to anhydrous **calcium iodate**.









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